Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)
Brand Name:
Vulcanchem
CAS No.:
159149-18-5
VCID:
VC21116054
InChI:
InChI=1S/C12H14N2O2/c1-2-15-11-5-9-3-4-10(12(11)16-9)8(6-13)7-14/h9,11-12H,2-5H2,1H3/t9-,11+,12+/m1/s1
SMILES:
CCOC1CC2CCC(=C(C#N)C#N)C1O2
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)
CAS No.: 159149-18-5
Cat. No.: VC21116054
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159149-18-5 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2-[(1S,5R,7S)-7-ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene]propanedinitrile |
| Standard InChI | InChI=1S/C12H14N2O2/c1-2-15-11-5-9-3-4-10(12(11)16-9)8(6-13)7-14/h9,11-12H,2-5H2,1H3/t9-,11+,12+/m1/s1 |
| Standard InChI Key | ZARGLQSWIKZEBG-USWWRNFRSA-N |
| Isomeric SMILES | CCO[C@H]1C[C@H]2CCC(=C(C#N)C#N)[C@@H]1O2 |
| SMILES | CCOC1CC2CCC(=C(C#N)C#N)C1O2 |
| Canonical SMILES | CCOC1CC2CCC(=C(C#N)C#N)C1O2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator